Cas no 33543-78-1 (2-Carboethoxyimidazole)

2-Carboethoxyimidazole 化学的及び物理的性質
名前と識別子
-
- Ethyl 1H-imidazole-2-carboxylate
- Imidazole-2-carboxylic acid ethyl ester
- Ethyl imidazole-2-carboxylate
- Ethyl 2-Imidazolecarboxylate
- Methyl 1H-imidazole-2-carboxylate
- 1H-Imidazol-2-carbonsaeure-aethylester
- 1H-Imidazole-2-carboxylic acid,ethyl ester
- 2-Imidazolecarboxylic Acid Ethyl Ester
- ethyl imidazol-2-carboxylate
- 2-Carboethoxyimidazole
- CHEMBL4554157
- SCHEMBL152733
- Ethyl1H-imidazole-2-carboxylate
- E0952
- AM20080883
- 2-(Ethoxycarbonyl)-1H-imidazol
- MFCD03426031
- CS-D1176
- ethylimidazole-2-carboxylate
- J-520536
- 2-ethoxycarbonylimidazole
- AKOS005254506
- ethoxyformyl imidazole
- BCP18434
- DTXSID20338498
- 33543-78-1
- Imidazole, 2-ethoxycarbonyl-
- HY-20460
- 1H-imidazole-2-carboxylic acid ethyl ester
- J-019248
- AC-23221
- FT-0626194
- Ethyl 1H-imidazole-2-carboxylate #
- PS-4684
- SY008432
- EN300-98266
- CL2212
- 1H-Imidazole-2-carboxylic acid, ethyl ester
- AB14751
- A5973
- BBL103299
- Imidazole-2-carboxylic Acid Ethyl Ester; 2-Carboethoxyimidazole; Ethyl 1H-imidazole-2-carboxylate
- STL557109
-
- MDL: MFCD03426031
- インチ: InChI=1S/C6H8N2O2/c1-2-10-6(9)5-7-3-4-8-5/h3-4H,2H2,1H3,(H,7,8)
- InChIKey: UHYNYIGCGVDBTC-UHFFFAOYSA-N
- ほほえんだ: C1=C[NH]C(=N1)C(OCC)=O
- BRN: 115685
計算された属性
- せいみつぶんしりょう: 140.05900
- どういたいしつりょう: 140.059
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 127
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- ひょうめんでんか: 0
- 互変異性体の数: 3
- トポロジー分子極性表面積: 55A^2
じっけんとくせい
- 色と性状: White to Yellow Solid
- 密度みつど: 1.214
- ゆうかいてん: 179.0 to 183.0 deg-C
- ふってん: 51°C/0.3mmHg(lit.)
- フラッシュポイント: 48-51℃/0.3mm
- PSA: 54.98000
- LogP: 0.58640
- ようかいせい: 未確定
2-Carboethoxyimidazole セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
-
警告文:
P261,P305
P351
P338,P302
P352,P321,P405,P501A - 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
-
危険物標識:
- リスク用語:R36/37/38
- セキュリティ用語:S26;S36
- ちょぞうじょうけん:Inert atmosphere,Room Temperature
2-Carboethoxyimidazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-98266-10g |
ethyl 1H-imidazole-2-carboxylate |
33543-78-1 | 95% | 10g |
$101.0 | 2023-09-01 | |
abcr | AB515063-1g |
Ethyl 1H-imidazole-2-carboxylate, 95%; . |
33543-78-1 | 95% | 1g |
€72.90 | 2024-08-02 | |
Chemenu | CM187158-100g |
Ethyl imidazole-2-carboxylate |
33543-78-1 | 95%+ | 100g |
$433 | 2022-06-11 | |
Chemenu | CM187158-1000g |
Ethyl imidazole-2-carboxylate |
33543-78-1 | 95%+ | 1000g |
$*** | 2023-05-30 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | E0952-1g |
2-Carboethoxyimidazole |
33543-78-1 | 98.0%(GC&T) | 1g |
¥280.0 | 2022-05-30 | |
abcr | AB180698-5 g |
Ethyl imidazole-2-carboxylate, 97%; . |
33543-78-1 | 97% | 5g |
€85.20 | 2023-05-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | EP136-5g |
2-Carboethoxyimidazole |
33543-78-1 | 98% | 5g |
¥191.0 | 2022-05-30 | |
eNovation Chemicals LLC | D387831-1g |
Ethyl imidazole-2-carboxylate |
33543-78-1 | 97% | 1g |
$110 | 2024-05-24 | |
eNovation Chemicals LLC | D404079-500g |
1H-Imidazole-2-carboxylic acid ethyl ester |
33543-78-1 | 97% | 500g |
$3200 | 2024-06-05 | |
TRC | E919195-10g |
Ethyl Imidazole-2-carboxylate |
33543-78-1 | 10g |
$265.00 | 2023-05-18 |
2-Carboethoxyimidazole サプライヤー
2-Carboethoxyimidazole 関連文献
-
Andreas Schmidt,Ariane Beutler,Marcel Albrecht,Bohdan Snovydovych,Francisco Javier Ramírez Org. Biomol. Chem. 2008 6 287
2-Carboethoxyimidazoleに関する追加情報
Introduction to 2-Carboethoxyimidazole (CAS No. 33543-78-1)
2-Carboethoxyimidazole, with the chemical identifier CAS No. 33543-78-1, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic organic compound has garnered attention due to its versatile applications in medicinal chemistry, particularly in the synthesis of bioactive molecules. The imidazole core, a five-membered aromatic ring containing two nitrogen atoms, is a privileged scaffold in drug discovery, exhibiting a wide range of biological activities. The introduction of an ethoxyacetyl group at the 2-position modifies its pharmacological profile, making it a valuable intermediate in the development of novel therapeutic agents.
The structure of 2-Carboethoxyimidazole consists of an imidazole ring substituted with a carboethoxy group (CH₃CH₂OOC-). This modification enhances the compound's solubility and stability, which are critical factors in pharmaceutical formulations. The carboethoxy group also provides a reactive site for further functionalization, enabling the synthesis of more complex derivatives. These derivatives have been explored for their potential in treating various diseases, including infectious disorders and chronic conditions.
In recent years, 2-Carboethoxyimidazole has been extensively studied for its role as a precursor in the synthesis of antiviral and antibacterial agents. The imidazole moiety is known to interact with biological targets such as enzymes and receptors, which has led to its incorporation into drug candidates targeting viral proteases and bacterial enzymes. For instance, researchers have utilized derivatives of 2-Carboethoxyimidazole to develop inhibitors of viral polymerases, which are essential for viral replication. These inhibitors have shown promise in preclinical studies, highlighting the compound's significance in antiviral drug development.
Moreover, 2-Carboethoxyimidazole has been investigated for its potential applications in the treatment of inflammatory diseases. The imidazole ring is capable of modulating inflammatory pathways by interacting with nuclear factor kappa B (NF-κB) and other transcription factors. By inhibiting these pathways, derivatives of 2-Carboethoxyimidazole have demonstrated anti-inflammatory properties in cellular and animal models. This has opened up new avenues for developing novel anti-inflammatory drugs that could offer alternatives to existing therapies.
The pharmaceutical industry has also explored the use of 2-Carboethoxyimidazole in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often dysregulated in cancer cells. By designing molecules that specifically inhibit aberrant kinase activity, researchers aim to develop targeted cancer therapies. Derivatives of 2-Carboethoxyimidazole have been synthesized and evaluated for their ability to inhibit various kinases, including tyrosine kinases and serine/threonine kinases. Some of these derivatives have shown potent activity in vitro and have entered clinical trials as potential cancer treatments.
Recent advancements in computational chemistry have further enhanced the utility of 2-Carboethoxyimidazole as a building block in drug design. High-throughput virtual screening (HTVS) and molecular docking techniques have been employed to identify novel derivatives with improved pharmacological properties. These computational methods allow researchers to predict the binding affinity and specificity of 2-Carboethoxyimidazole derivatives to biological targets, thereby accelerating the drug discovery process.
The synthetic methodologies for preparing 2-Carboethoxyimidazole have also seen significant advancements. Modern synthetic routes employ efficient and environmentally friendly techniques such as transition metal-catalyzed reactions and green chemistry principles. These methods not only improve yield but also minimize waste generation, aligning with the growing emphasis on sustainable chemistry practices.
In conclusion, 2-Carboethoxyimidazole (CAS No. 33543-78-1) is a versatile compound with broad applications in pharmaceutical research. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules targeting various diseases. The ongoing research into its derivatives continues to uncover new therapeutic possibilities, reinforcing its importance in modern drug development.
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